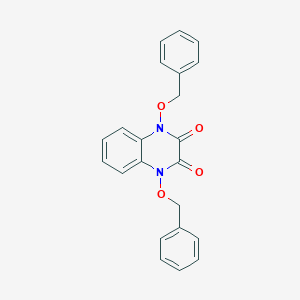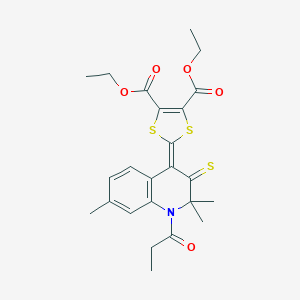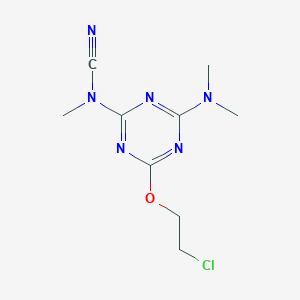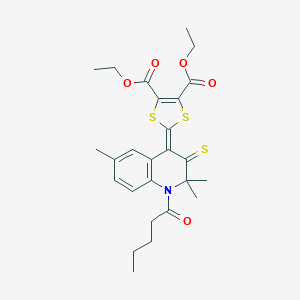
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core substituted with benzyloxy groups, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoxaline derivatives with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is often catalyzed by phase-transfer catalysts to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline diones.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . The compound also affects autophagy pathways, contributing to its cytotoxic effects.
Comparison with Similar Compounds
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
1,4-Bis(benzyloxy)benzene: Similar in structure but lacks the quinoxaline core.
1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol: Features a diene structure instead of the quinoxaline core.
1,4-Bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione: Contains an anthracene core with additional hydroxymethyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoxaline core, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
1,4-bis(phenylmethoxy)quinoxaline-2,3-dione |
InChI |
InChI=1S/C22H18N2O4/c25-21-22(26)24(28-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)23(21)27-15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
URTKPDJXNMMJLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430038.png)
![2-(2-methoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430039.png)
![6-ethoxy-4,4-dimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430040.png)
![diethyl 5',5',7'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B430041.png)
![8-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430042.png)
![Dimethyl 2-[7-ethoxy-2,2-dimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430043.png)

![Dimethyl 2-[2,2,6,8-tetramethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430045.png)

![Diethyl 2-[7-methoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430048.png)

![6-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430050.png)

![diethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430058.png)
